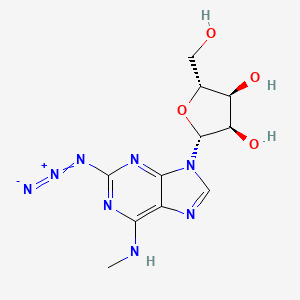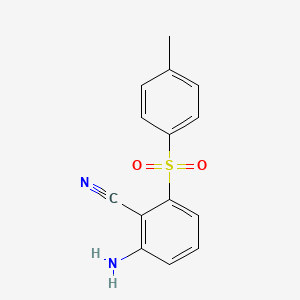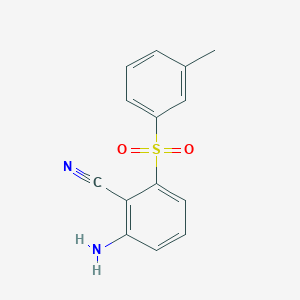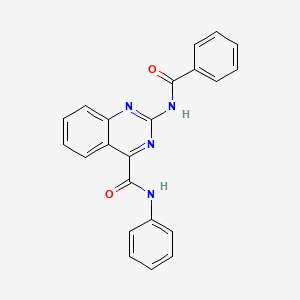
2-azido-N6-methyl-9-(beta-D-ribofuranosyl)adenine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-azido-N6-methyl-9-(beta-D-ribofuranosyl)adenine is a modified nucleoside derivative. This compound is of significant interest due to its unique structural features and potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of the azido group and the ribofuranosyl moiety makes it a versatile molecule for various biochemical and synthetic applications.
Vorbereitungsmethoden
Die Synthese von 2-Azido-N6-methyl-9-(β-D-ribofuranosyl)adenin beinhaltet typischerweise die Modifikation von Nukleosiden. Ein übliches Verfahren umfasst die direkte Azido-Modifikation der C6-Position durch Behandlung von 6-Chlor-Derivaten von Adenosin oder Guanosin mit Lithium- oder Natriumazid . Diese Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die selektive Einführung der Azidogruppe sicherzustellen. Industrielle Produktionsverfahren können ähnliche Synthesewege verwenden, jedoch in größerem Maßstab, mit Optimierungen für Ausbeute und Reinheit.
Chemische Reaktionsanalyse
2-Azido-N6-methyl-9-(β-D-ribofuranosyl)adenin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Azidogruppe kann unter bestimmten Bedingungen zu Nitroderivaten oxidiert werden.
Reduktion: Die Photoreduktion der Azidogruppe kann zur Bildung von Aminoderivaten führen.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel, Reduktionsmittel und Alkine für die Click-Chemie. Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, sind Nitroderivate, Aminoderivate und Triazolderivate.
Analyse Chemischer Reaktionen
2-azido-N6-methyl-9-(beta-D-ribofuranosyl)adenine undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives under specific conditions.
Reduction: Photoreduction of the azido group can lead to the formation of amino derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and alkynes for click chemistry. The major products formed from these reactions are nitro derivatives, amino derivatives, and triazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Azido-N6-methyl-9-(β-D-ribofuranosyl)adenin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird in der Click-Chemie zur Synthese von Biokonjugaten und markierten Nukleotiden verwendet.
Biologie: Die Verbindung wird zum Studium von Nukleinsäureinteraktionen und -modifikationen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-Azido-N6-methyl-9-(β-D-ribofuranosyl)adenin beinhaltet seinen Einbau in Nukleinsäuren, wo er die normalen Nukleinsäurefunktionen stören kann. Die Azidogruppe kann an Click-Chemie-Reaktionen teilnehmen, wodurch die selektive Markierung und Modifikation von Nukleinsäuren ermöglicht wird. Diese Verbindung kann auch Enzyme hemmen, die an der Nukleinsäuresynthese beteiligt sind, was zur Störung zellulärer Prozesse führt .
Wirkmechanismus
The mechanism of action of 2-azido-N6-methyl-9-(beta-D-ribofuranosyl)adenine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid functions. The azido group can participate in click chemistry reactions, allowing for the selective labeling and modification of nucleic acids. This compound can also inhibit enzymes involved in nucleic acid synthesis, leading to the disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Zu den Verbindungen, die 2-Azido-N6-methyl-9-(β-D-ribofuranosyl)adenin ähnlich sind, gehören andere azido-modifizierte Nukleoside wie:
- 6-Amino-2-azidopurin-Ribonukleosid
- 2-Amino-6-azidopurin-Ribonukleosid
- 2,6-Diazidopurin-Ribonukleosid
Diese Verbindungen teilen die Azido-Modifikation, unterscheiden sich jedoch in der Position und Anzahl der Azidogruppen. Die Einzigartigkeit von 2-Azido-N6-methyl-9-(β-D-ribofuranosyl)adenin liegt in seiner spezifischen Strukturkonfiguration, die eine eindeutige Reaktivität und Anwendungen in der wissenschaftlichen Forschung bietet.
Eigenschaften
Molekularformel |
C11H14N8O4 |
|---|---|
Molekulargewicht |
322.28 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-[2-azido-6-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H14N8O4/c1-13-8-5-9(16-11(15-8)17-18-12)19(3-14-5)10-7(22)6(21)4(2-20)23-10/h3-4,6-7,10,20-22H,2H2,1H3,(H,13,15,16)/t4-,6-,7-,10-/m1/s1 |
InChI-Schlüssel |
CAQREKOGAXNCLL-KQYNXXCUSA-N |
Isomerische SMILES |
CNC1=C2C(=NC(=N1)N=[N+]=[N-])N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Kanonische SMILES |
CNC1=C2C(=NC(=N1)N=[N+]=[N-])N(C=N2)C3C(C(C(O3)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(Z)-2-(3,5-Dimethoxy-phenyl)-vinyl]-thiophene](/img/structure/B10841530.png)











